molecular formula C15H18ClNOS B12764369 Phenol, 3-((4-((dimethylamino)methyl)phenyl)thio)-, hydrochloride CAS No. 141358-20-5

Phenol, 3-((4-((dimethylamino)methyl)phenyl)thio)-, hydrochloride

Cat. No.: B12764369
CAS No.: 141358-20-5
M. Wt: 295.8 g/mol
InChI Key: YCWKWLARCUANMD-UHFFFAOYSA-N
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Description

Phenol, 3-((4-((dimethylamino)methyl)phenyl)thio)-, hydrochloride is a chemical compound with a complex structure that includes a phenol group, a dimethylamino group, and a thioether linkage

Properties

CAS No.

141358-20-5

Molecular Formula

C15H18ClNOS

Molecular Weight

295.8 g/mol

IUPAC Name

3-[4-[(dimethylamino)methyl]phenyl]sulfanylphenol;hydrochloride

InChI

InChI=1S/C15H17NOS.ClH/c1-16(2)11-12-6-8-14(9-7-12)18-15-5-3-4-13(17)10-15;/h3-10,17H,11H2,1-2H3;1H

InChI Key

YCWKWLARCUANMD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=C(C=C1)SC2=CC=CC(=C2)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3-((4-((dimethylamino)methyl)phenyl)thio)-, hydrochloride typically involves multiple steps. One common method includes the reaction of 4-(dimethylaminomethyl)phenol with a thiol compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-((4-((dimethylamino)methyl)phenyl)thio)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

Phenol, 3-((4-((dimethylamino)methyl)phenyl)thio)-, hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenol, 3-((4-((dimethylamino)methyl)phenyl)thio)-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular receptors, leading to changes in cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 3-(dimethylamino)-: Similar structure but lacks the thioether linkage.

    Phenol, 3,4-dimethyl-: Contains additional methyl groups but lacks the dimethylamino and thioether groups.

Uniqueness

Phenol, 3-((4-((dimethylamino)methyl)phenyl)thio)-, hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thioether linkage and the dimethylamino group makes it particularly versatile in various chemical reactions and applications.

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